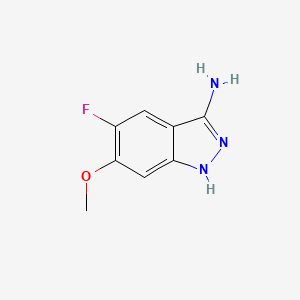

5-氟-6-甲氧基-1H-吲唑-3-胺

货号 B2528946

CAS 编号:

1394069-10-3

分子量: 181.17

InChI 键: UQEUXIUXEWSRFH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-fluoro-6-methoxy-1H-indazol-3-amine is a chemical compound with the CAS Number: 1394069-10-3. It has a molecular weight of 181.17 and its IUPAC name is 5-fluoro-6-methoxy-1H-indazol-3-amine . It is a white to yellow solid .

Molecular Structure Analysis

The Inchi Code for 5-fluoro-6-methoxy-1H-indazol-3-amine is 1S/C8H8FN3O/c1-13-7-3-6-4 (2-5 (7)9)8 (10)12-11-6/h2-3H,1H3, (H3,10,11,12) .Physical And Chemical Properties Analysis

5-fluoro-6-methoxy-1H-indazol-3-amine is a white to yellow solid . It has a molecular weight of 181.17 . The storage temperature is 2-8°C .科学研究应用

- Anticancer Properties : Researchers have investigated the antineoplastic activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides, a class of compounds related to indazoles. These derivatives were evaluated against clinically isolated human cancer cell lines, showing promise as potential anticancer agents .

- Anti-Inflammatory and Antibacterial Effects : Indazole-containing heterocyclic compounds, including indazoles, have been studied for their anti-inflammatory and antibacterial properties. These compounds could serve as leads for drug development .

- LRRK2 Visualization : A novel compound, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM), was synthesized and labeled with fluorine-18 (18F). This compound was developed as a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 (a protein associated with Parkinson’s disease) in the brain .

- Transition Metal-Catalyzed Reactions : Researchers have explored transition metal-catalyzed approaches for synthesizing 1H- and 2H-indazoles. These strategies include reductive cyclization reactions and the formation of C–N and N–N bonds without catalyst and solvent. Such methods offer improved yields and selectivity compared to classic noncatalytic pathways .

- Substituent Effects : The substituents on the benzene ring at the C-5 position of indazole significantly impact the anti-proliferative activity. For example, 3,5-difluoro substitution showed higher antitumor activity than other substituents .

- Selective Inhibitors : Indazoles have been explored as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ). These inhibitors hold promise for treating respiratory diseases .

- Metal-Catalyzed Synthesis : A Cu(OAc)2-catalyzed method has been developed for the synthesis of 1H-indazoles via N–N bond formation. This approach employs oxygen as the terminal oxidant and provides a wide variety of 1H-indazoles in good to excellent yields .

Medicinal Chemistry and Drug Development

Neuroscience and Imaging

Chemical Synthesis Strategies

Biological Activity and Structure-Activity Relationships

Phosphoinositide 3-Kinase Inhibition

Synthetic Optimization

安全和危害

属性

IUPAC Name |

5-fluoro-6-methoxy-1H-indazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O/c1-13-7-3-6-4(2-5(7)9)8(10)12-11-6/h2-3H,1H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEUXIUXEWSRFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NN=C2N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-6-methoxy-1H-indazol-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2528874.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2528876.png)

![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)

![Tert-butyl (3aR,6aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2528880.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528883.png)

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2528885.png)

![4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528886.png)